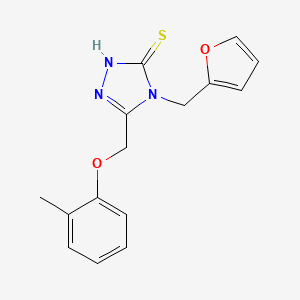
2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is an organic compound that features a thiazole ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The methyl and trifluoromethyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylthiazol-2-YL)-5-chloroaniline
- 2-(5-Methylthiazol-2-YL)-5-bromoaniline
- 2-(5-Methylthiazol-2-YL)-5-fluoroaniline
Uniqueness
Compared to similar compounds, 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9F3N2S |
|---|---|
Molecular Weight |
258.26 g/mol |
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
DMDLTJZLABYICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


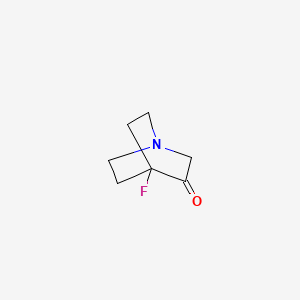
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
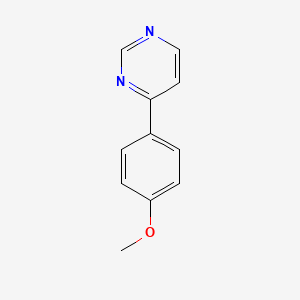
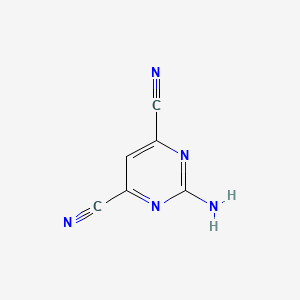
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
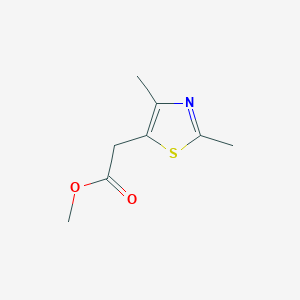

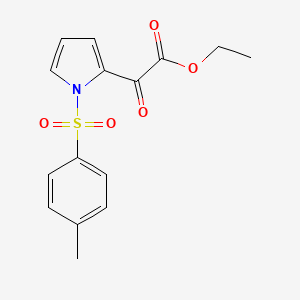
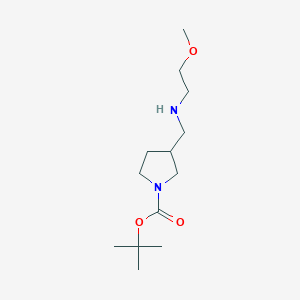
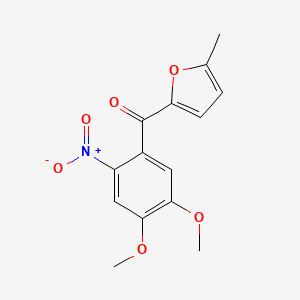
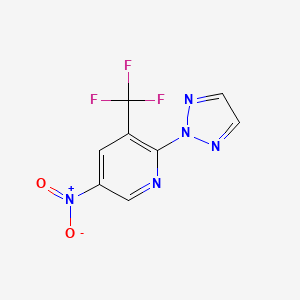
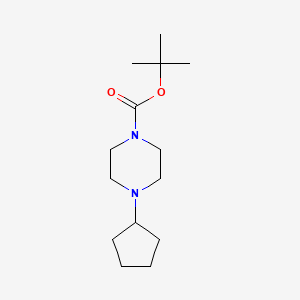
![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)
